![molecular formula C20H22F2N2O3 B5546489 3-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenol](/img/structure/B5546489.png)
3-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenol
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Description
3-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenol is a complex organic compound involving a piperazine ring and multiple functional groups like phenol, carbonyl, and hydroxyethyl. The presence of difluorobenzyl enhances its chemical reactivity and potential applications in various fields.
Synthesis Analysis
Synthesis often involves multi-step organic reactions, starting with simpler molecules like amino alcohols, glyoxal, or other carbonyl precursors. For instance, a similar compound, 4,8-bis(2-Hydroxybenzyl)-cis-octahydro[1,4]-oxazino[3,2-b]-1,4-oxazine, was synthesized by reacting N-(2-hydroxybenzyl)-2-amino-1-ethanol with glyoxal (Xie et al., 2003).
Molecular Structure Analysis
The molecular structure is characterized by X-ray crystallography, revealing details like bond lengths, angles, and conformational geometry. The structure often features multiple rings and functional groups in specific orientations, influencing its reactivity and interactions (Yang et al., 2009).
Chemical Reactions and Properties
Chemical reactions primarily involve interactions at the functional groups. The presence of the piperazine ring and phenolic groups can lead to various reactions like substitution, oxidation, and ring transformations. For example, a piperazin-1-yl-phenol compound underwent oxidation in the presence of indole derivatives (Amani et al., 2012).
Physical Properties Analysis
Physical properties like melting point, solubility, and crystalline structure are determined through various analytical techniques. The compound's crystalline structure and solubility influence its application in different fields (Enroth et al., 1998).
Chemical Properties Analysis
Chemical properties are influenced by the presence and position of functional groups. Properties like acidity, basicity, reactivity with other compounds, and stability under various conditions are crucial. For example, the hydroxyl group in similar compounds impacts their reactivity and interactions with other molecules (Horswill et al., 1970).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-[(3,4-difluorophenyl)methyl]-3-(2-hydroxyethyl)piperazin-1-yl]-(3-hydroxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O3/c21-18-5-4-14(10-19(18)22)12-23-7-8-24(13-16(23)6-9-25)20(27)15-2-1-3-17(26)11-15/h1-5,10-11,16,25-26H,6-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWVBFOPVXUOHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1C(=O)C2=CC(=CC=C2)O)CCO)CC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(3,4-Difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenol |
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